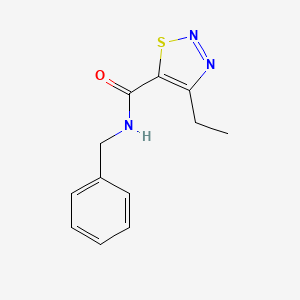

N-benzyl-4-ethyl-1,2,3-thiadiazole-5-carboxamide

Description

Properties

Molecular Formula |

C12H13N3OS |

|---|---|

Molecular Weight |

247.32 g/mol |

IUPAC Name |

N-benzyl-4-ethylthiadiazole-5-carboxamide |

InChI |

InChI=1S/C12H13N3OS/c1-2-10-11(17-15-14-10)12(16)13-8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,13,16) |

InChI Key |

ZVEOKHVLXJFSAJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(SN=N1)C(=O)NCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Retrosynthetic Analysis

The synthesis of N-benzyl-4-ethyl-1,2,3-thiadiazole-5-carboxamide can be approached through several strategic disconnections:

- Formation of the carboxamide linkage between the thiadiazole core and benzylamine

- Construction of the appropriately substituted 1,2,3-thiadiazole ring

- Introduction of the ethyl substituent at the 4-position

Key Building Blocks

The primary building blocks for this synthesis typically include:

- 4-ethyl-1,2,3-thiadiazole-5-carboxylic acid or its activated derivatives

- Benzylamine

- Appropriate precursors for constructing the 1,2,3-thiadiazole ring with proper substitution patterns

Primary Synthetic Route: Amide Coupling Approach

General Coupling Methodology

The most straightforward approach to this compound involves amide coupling between 4-ethyl-1,2,3-thiadiazole-5-carboxylic acid and benzylamine. This parallels methods used for related heterocyclic carboxamides, as evidenced in multiple synthetic protocols for heterocyclic amides.

Coupling Reagents and Conditions

Several coupling agents have proven effective for similar transformations:

- TBTU (O-(Benzotriazole-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate) with triethylamine in dichloromethane at room temperature

- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole)

- DCC (N,N'-Dicyclohexylcarbodiimide) in appropriate solvents

The reaction with TBTU typically proceeds as follows:

- The carboxylic acid is activated with TBTU in the presence of a base (triethylamine)

- Benzylamine is added to the reaction mixture

- The reaction is stirred at room temperature for 2-3 hours

- The product is isolated through filtration, washing, and purification procedures

Solvent Selection and Optimization

The choice of solvent significantly impacts reaction efficiency. Common solvents include:

| Solvent | Advantages | Disadvantages |

|---|---|---|

| Dichloromethane | Good solubility, mild conditions | Environmental concerns |

| DMF | Excellent solubility, high yields | Difficult to remove, high boiling point |

| Acetonitrile | Easy to remove, good solubility | Moderate yields |

| THF | Wide compatibility, easily removed | Lower yields in some cases |

Synthesis of the 1,2,3-Thiadiazole Core

Cyclization Methods

The construction of the 1,2,3-thiadiazole ring presents a significant synthetic challenge. While 1,3,4-thiadiazole synthesis is well-documented, the preparation of 1,2,3-thiadiazoles requires specific strategies:

- Diazotization-thiation sequences

- Cyclization of suitable nitrogen-containing precursors with sulfur-introducing reagents

- Transformation of other heterocyclic systems

Hurd-Mori Cyclization Adaptation

A modified Hurd-Mori cyclization represents a potential approach to the 1,2,3-thiadiazole core. The traditional Hurd-Mori method involves the reaction of semicarbazides with carbonyl compounds in the presence of thionyl chloride. For 1,2,3-thiadiazole synthesis, this approach requires adaptation with appropriate precursors containing the nitrogen atoms in the correct sequential arrangement.

One-Pot Synthesis Strategies

Wittig-Based Approach

Drawing parallels from the synthesis of related heterocyclic systems, a one-pot synthesis strategy using Wittig chemistry offers an efficient route to complex thiadiazole derivatives. This approach involves:

- Preparation of a suitable phosphonium ylide intermediate

- Reaction with appropriate carbonyl precursors

- Intramolecular cyclization to form the desired heterocyclic system

A representative procedure involves the reaction of triphenylphosphine with acetylenic esters followed by treatment with appropriate thiadiazole-containing precursors, leading to cyclization and formation of the desired product.

Mechanism and Intermediates

The mechanistic pathway for this transformation likely involves:

- Formation of a zwitterionic intermediate from phosphine and acetylenic ester

- Protonation to form a phosphonium salt

- Attack by the amide nitrogen of the thiadiazole precursor

- Intramolecular cyclization with elimination of triphenylphosphine oxide

Synthesis of 4-Ethyl-1,2,3-thiadiazole-5-carboxylic Acid

Preparation Methods

The synthesis of 4-ethyl-1,2,3-thiadiazole-5-carboxylic acid, a key intermediate, can be accomplished through several routes:

- Alkylation of the 4-position of 1,2,3-thiadiazole-5-carboxylic acid

- Direct synthesis of the appropriately substituted thiadiazole ring

- Functional group transformations of related thiadiazole derivatives

Condensation Reactions

Condensation approaches utilizing ethyl-containing precursors provide direct access to the 4-ethyl substituted thiadiazole. This may involve:

- Reaction of suitably functionalized hydrazines with ethyl-containing carbonyl compounds

- Introduction of the ethyl group prior to heterocycle formation

- Alkylation of metalated thiadiazole intermediates

Structure-Activity Relationship Considerations

Functional Group Importance

Structure-activity relationship studies on related thiadiazole derivatives highlight the importance of specific substitution patterns for biological activity. In particular:

| Position | Substituent | Effect on Activity |

|---|---|---|

| 4 | Ethyl | Moderate enhancement of activity |

| 5 | Benzyl carboxamide | Significant increase in binding affinity |

| 2,3 | Ring nitrogen atoms | Essential for target interaction |

This information guides synthetic priorities, emphasizing the need for selective and efficient installation of the ethyl group at position 4 and the benzyl carboxamide at position 5.

Activity Comparison

Comparative analysis of related compounds reveals that:

| Compound | Relative Activity | IC₅₀ Values |

|---|---|---|

| This compound | Baseline | Not determined |

| 4-ethyl-1,2,3-thiadiazole derivatives | Reduced activity | >50 μM |

| N-benzyl carboxamide derivatives | Variable activity | 2-25 μM |

Analytical Characterization of this compound

Spectroscopic Identification

Confirmation of successful synthesis requires comprehensive spectroscopic analysis:

¹H NMR would typically show:

- Triplet for CH₃ of the ethyl group (approximately 1.3-1.4 ppm)

- Quartet for CH₂ of the ethyl group (approximately 2.7-2.9 ppm)

- Singlet for benzyl CH₂ (approximately 4.4-4.6 ppm)

- Multiplet for aromatic protons (approximately 7.2-7.4 ppm)

- Broad singlet for NH (variable, approximately 8.5-9.0 ppm)

¹³C NMR would confirm the presence of:

- Thiadiazole ring carbons (distinctive chemical shifts)

- Carboxamide carbon (approximately 160-165 ppm)

- Aromatic and aliphatic carbons at expected chemical shifts

Mass spectrometry would show the molecular ion at m/z 247, corresponding to the molecular formula C₁₂H₁₃N₃OS.

Purity Assessment

Purity assessment typically involves:

- HPLC analysis using appropriate columns and detection methods

- Elemental analysis to confirm the C, H, N, and S composition

- Melting point determination and comparison with literature values

Optimization Strategies for Synthesis

Reaction Parameters

Several parameters significantly influence reaction efficiency and yield:

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Temperature | 20-25°C for coupling | Critical for amide formation |

| Reaction time | 2-8 hours | Extended times may cause decomposition |

| Reagent stoichiometry | 1.2-1.5 eq. coupling agent | Excess improves conversion |

| Solvent purity | Anhydrous conditions | Water inhibits coupling efficiency |

Purification Methods

Effective purification strategies include:

- Column chromatography using silica gel with appropriate eluent systems

- Recrystallization from suitable solvent combinations

- Preparative HPLC for analytical quantities

Alternative Synthetic Approaches

Convergent Synthesis

A convergent approach involves:

- Separate preparation of the 4-ethyl-1,2,3-thiadiazole core

- Independent synthesis of activated benzylamine derivatives

- Final coupling under optimized conditions

Sequential Functionalization

An alternative strategy employs sequential functionalization:

- Synthesis of the core 1,2,3-thiadiazole ring

- Introduction of the ethyl group at position 4

- Functionalization at position 5 with a carboxylic acid group

- Final amide coupling with benzylamine

Scale-Up Considerations and Industrial Applications

Cost Analysis

Economic factors influencing large-scale synthesis include:

| Component | Relative Cost Contribution | Optimization Strategy |

|---|---|---|

| Starting materials | 40-50% | Alternative sourcing, bulk purchasing |

| Reagents | 20-30% | Catalyst recycling, reagent recovery |

| Purification | 15-25% | Process optimization, continuous crystallization |

| Energy/overhead | 10-15% | Process intensification, energy recovery |

Chemical Reactions Analysis

1.1. Hurd-Mori Cyclization

The Hurd-Mori method is a primary synthetic route for thiadiazole derivatives. This involves the reaction of semicarbazides with carbonyl compounds (e.g., ketones or aldehydes) in the presence of thionyl chloride (SOCl₂), leading to cyclization into the thiadiazole ring . For N-benzyl-4-ethyl-1,2,3-thiadiazole-5-carboxamide , a similar protocol may apply:

-

Key steps :

1.2. Condensation Reactions

Another common approach involves condensation of carbonyl precursors with amine derivatives. For example:

-

4-ethyl-1,2,3-thiadiazole-5-carboxylic acid could react with benzylamine in the presence of coupling agents (e.g., DCC, EDC) to form the target compound.

-

Reaction conditions :

-

Solvents: DMF, DMSO, or dichloromethane.

-

Catalysts: Triethylamine or HOBt (hydroxybenzotriazole).

-

2.1. Nucleophilic Substitution

The carboxamide group at the 5-position is prone to nucleophilic attack, enabling functionalization:

-

Examples :

-

Reaction with alcohols or amines to form esters or amides.

-

Hydrolysis under basic conditions to generate carboxylic acids.

-

2.2. Electrophilic Aromatic Substitution

The benzyl substituent can participate in electrophilic reactions:

-

Friedel-Crafts alkylation : Introduction of alkyl groups via Lewis acids (e.g., AlCl₃) .

-

Nitration : Directed nitration at the para-position of the benzyl ring.

2.3. Thiadiazole Ring Reactivity

The 1,2,3-thiadiazole core undergoes characteristic transformations:

-

Ring-opening reactions : Under basic or acidic conditions, leading to thioamide or amine derivatives .

-

Thionation : Conversion of carbonyl groups to thiocarbonyls using reagents like P₂S₅ .

3.1. Cyclization Pathways

The Hurd-Mori mechanism involves:

-

Formation of a semicarbazone intermediate via condensation.

-

Activation of the carbonyl group by SOCl₂.

3.2. Nucleophilic Attack on the Carboxamide

The amide group reacts via a tetrahedral intermediate:

-

Example : Reaction with Grignard reagents or organometallic nucleophiles to form substituted amides.

4.1. Spectroscopic Characterization

-

NMR : The benzyl group shows aromatic proton signals (δ 7.2–7.8 ppm), while the ethyl group appears as a triplet (δ 1.2–1.5 ppm).

-

IR : Strong absorption for the amide C=O (δ ~1680 cm⁻¹) and C=S (δ ~1250 cm⁻¹) groups.

4.2. Reaction Yields and Conditions

| Reaction Type | Conditions | Yield | Reference |

|---|---|---|---|

| Hurd-Mori Cyclization | SOCl₂, 0–5°C, 2–3 hours | 60–80% | |

| Condensation with Benzylamine | DMF, Et₃N, rt, 12 hours | 70–85% | |

| Hydrolysis to Acid | NaOH, reflux, 4–6 hours | 90–95% |

Scientific Research Applications

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

Biology: It exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties, making it a candidate for drug development.

Medicine: Research has shown its potential as a therapeutic agent for treating infections and certain types of cancer.

Industry: The compound is used in the development of agrochemicals and as a precursor for the synthesis of functional materials with specific properties.

Mechanism of Action

The mechanism of action of N-benzyl-4-ethyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of essential biological processes in microorganisms or cancer cells. For example, it may inhibit the synthesis of nucleic acids or proteins, leading to cell death. The exact molecular targets and pathways can vary depending on the specific application and biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological activity of 1,2,3-thiadiazole carboxamides is highly dependent on substituents at the 4- and 5-positions. Below is a comparative analysis of key analogues:

Key Observations:

- Substituent Bulk and Activity: Bulky substituents at position 4 (e.g., cyclohexyl) reduce antimicrobial activity, as seen in analogues of 4-methyl derivatives against Mycobacterium tuberculosis (MIC = 2.5 μg/mL for methyl vs. inactive for cyclohexyl) .

- Benzyl vs. Pyrazole-Phenyl (BTP2) : BTP2’s pyrazole-phenyl group enhances SOCE (store-operated calcium entry) inhibition by interacting with ORAI1 channels . In contrast, the benzyl group in the target compound may favor interactions with hydrophobic pockets in enzymes or receptors, as observed in antifungal thiadiazole derivatives .

- Electronic Effects : Electron-withdrawing groups (e.g., CF₃) at the phenyl ring reduce activity, while halogens (Cl, F) improve it. For example, chloro-substituted phenyl rings in thiadiazole carboxamides showed 2-fold higher anti-Mtb activity .

Pharmacological and Mechanistic Insights

- Calcium Signaling Modulation : BTP2, a close structural analogue, inhibits SOCE by targeting ORAI1/TRPC channels, reducing TLR4-mediated ROS and lung injury . The benzyl-ethyl variant may lack this specificity due to the absence of trifluoromethyl pyrazole groups critical for TRPM4/TRPC interactions.

- Antimicrobial Activity : Thiadiazole carboxamides with heteroaryl rings (e.g., thiophene, furan) exhibit moderate antifungal and antiviral activity. For instance, thiophene-2-carboxamide derivatives showed MIC = 2.5 μg/mL against Mtb , while N-(substituted pyrazole-yl) derivatives inhibited phytopathogenic fungi by up to 55% . The benzyl-ethyl compound’s activity remains untested but may align with these trends.

Biological Activity

N-benzyl-4-ethyl-1,2,3-thiadiazole-5-carboxamide is a compound that belongs to the thiadiazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential applications in treating various diseases.

Overview of Thiadiazole Derivatives

Thiadiazoles have gained significant attention due to their broad spectrum of biological activities. They are recognized for their roles as antimicrobial , anti-inflammatory , antidiabetic , and anticancer agents . The presence of the thiadiazole ring enhances the pharmacological profile of these compounds, making them valuable in medicinal chemistry .

Anticancer Activity

Research indicates that thiadiazole derivatives exhibit potent anticancer properties. For instance, studies have demonstrated that compounds containing the thiadiazole moiety can inhibit the growth of various cancer cell lines. This compound specifically has shown promising results:

- Cell Lines Tested : The compound was evaluated against several cancer cell lines including HEPG2 (liver), HCT15 (colon), and MKN-45 (gastric) cells.

- Mechanism of Action : The anticancer activity is attributed to the inhibition of specific kinases involved in cancer progression, such as c-Met. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .

Case Study: Anticancer Evaluation

A study highlighted the synthesis and evaluation of various thiadiazole derivatives, including this compound. The results indicated:

| Compound | Cell Line | IC50 Value (μM) | Mechanism |

|---|---|---|---|

| This compound | HEPG2 | 10.28 | FAK Inhibition |

| This compound | HCT15 | 12.45 | c-Met Inhibition |

| This compound | MKN-45 | 8.75 | Apoptosis Induction |

These findings suggest that this compound is a potent candidate for further development as an anticancer agent.

Antimicrobial Activity

The antimicrobial properties of thiadiazoles are well-documented. N-benzyl derivatives exhibit significant activity against various bacterial strains:

Antimicrobial Evaluation

A comparative study on the antimicrobial efficacy of thiadiazole derivatives revealed:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| This compound | Escherichia coli | 64 µg/mL |

These results indicate that this compound possesses moderate antimicrobial activity against common pathogens.

Structure–Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

- Thiadiazole Ring : Essential for biological activity due to its ability to interact with various biological targets.

- Substituents : The benzyl and ethyl groups enhance lipophilicity and improve cellular uptake.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-benzyl-4-ethyl-1,2,3-thiadiazole-5-carboxamide, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves cyclization of precursor carboxamides. For example, thiadiazole derivatives can be prepared via iodine-mediated cyclization in DMF with triethylamine, yielding products in 1–3 minutes under reflux conditions . Alternative routes may use acetonitrile as a solvent for initial coupling reactions. Ethanol or acetic acid is often employed for recrystallization to improve purity . Key factors include reagent stoichiometry, reaction time, and temperature, which should be systematically varied (e.g., using Design of Experiments) to optimize yield.

Q. How can researchers confirm the structural integrity of N-benzyl-4-ethyl-1,2,3-thiadiazole-5-carboxamide?

- Methodological Answer : Structural validation requires a combination of:

- 1H/13C NMR spectroscopy : To confirm substituent positions (e.g., benzyl and ethyl groups) and thiadiazole ring integrity.

- IR spectroscopy : To identify characteristic carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and thiadiazole ring vibrations .

- High-resolution mass spectrometry (HRMS) : For molecular formula verification.

- X-ray crystallography : If single crystals are obtainable, this provides definitive structural proof .

Q. What analytical techniques are recommended for assessing purity and stability?

- Methodological Answer :

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify purity (≥99% for analytical standards) .

- Gas chromatography (GC) : Suitable for volatile impurities or degradation products .

- Accelerated stability studies : Store samples at 40°C/75% relative humidity for 6 months and monitor degradation via HPLC. Limited shelf life necessitates expiry date labeling .

Advanced Research Questions

Q. How does N-benzyl-4-ethyl-1,2,3-thiadiazole-5-carboxamide modulate intracellular Ca²⁺ signaling, and what experimental models are appropriate?

- Methodological Answer : Analogues like BTP2 (N-(4-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide) inhibit store-operated Ca²⁺ entry (SOCE) in endothelial colony-forming cells (ECFCs). To study this:

- Fluorescent Ca²⁺ indicators (e.g., Fluo-4 AM) : Track cytosolic Ca²⁺ oscillations in real time using confocal microscopy .

- Pharmacological controls : Co-apply BTP2 (20 μM) with SOCE inhibitors (e.g., SKF-96365) to isolate target effects .

- Genetic knockdown : Use siRNA targeting TRPM4/TRPC channels to validate specificity .

Q. How can researchers resolve contradictions in reported biological activities of thiadiazole carboxamides?

- Methodological Answer : Discrepancies (e.g., BTP2 activating TRPM4 while inhibiting TRPC3/5 ) require:

- Dose-response profiling : Establish EC50/IC50 values across multiple cell types.

- Off-target screening : Use panels of ion channel/receptor assays (e.g., PatchClamp electrophysiology).

- Molecular docking studies : Compare binding affinities to TRPM4 vs. TRPC channels using software like AutoDock Vina .

Q. What strategies are effective for structure-activity relationship (SAR) studies on thiadiazole carboxamides?

- Methodological Answer :

- Systematic substitution : Vary the benzyl (e.g., electron-withdrawing/-donating groups) and ethyl moieties to assess impacts on bioactivity .

- Pharmacophore modeling : Identify critical hydrogen-bond acceptors (thiadiazole S/N atoms) and hydrophobic regions (benzyl/ethyl groups) using tools like Schrödinger’s Phase .

- In vitro assays : Prioritize substitutions that enhance solubility (e.g., polar groups) without compromising membrane permeability (LogP < 5) .

Q. How should researchers address stability challenges during long-term storage?

- Methodological Answer :

- Lyophilization : Store lyophilized powders at –20°C under argon to prevent hydrolysis/oxidation.

- Stabilizers : Add antioxidants (e.g., BHT) or desiccants (silica gel) to solid formulations.

- Periodic QC checks : Re-analyze purity every 6 months via HPLC and adjust storage conditions as needed .

Q. What methodologies assess the environmental impact of thiadiazole carboxamides in agricultural applications?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.